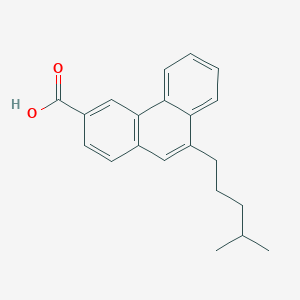
18,19-Dehydrobuprenorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,19-Dehydrobuprenorphine, also known as HS-599, is a didehydro derivative of buprenorphine. This compound is notable for its high potency, being approximately twice as potent as buprenorphine. It has shown a long-lasting antinociceptive response in animal tests and does not induce conditioned place-preference, unlike buprenorphine and morphine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dehydrobuprenorphine involves the dehydrogenation of buprenorphine. The process typically includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the buprenorphine molecule. The exact reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be economically and ecologically efficient, ensuring high yields and minimal waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
18,19-Dehydrobuprenorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to buprenorphine or other related compounds.
Substitution: Various substituents can be introduced into the molecule to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
Applications De Recherche Scientifique
18,19-Dehydrobuprenorphine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Due to its high potency and long-lasting effects, it is investigated for potential use in pain management and addiction treatment.
Mécanisme D'action
18,19-Dehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It has a high affinity for the μ-opioid receptor, which is responsible for its potent analgesic effects. The compound also interacts with δ- and κ-opioid receptors, although with lower affinity. The molecular targets and pathways involved in its mechanism of action are similar to those of buprenorphine but with enhanced potency and duration of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buprenorphine: The parent compound of 18,19-Dehydrobuprenorphine, known for its use in pain management and addiction treatment.
Morphine: A well-known opioid analgesic with a different mechanism of action and side effect profile.
Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.
Uniqueness
This compound is unique due to its high potency, long-lasting effects, and lack of conditioned place-preference induction. These properties make it a promising candidate for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
155203-05-7 |
|---|---|
Formule moléculaire |
C29H39NO4 |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-11,17,20-21,24,31-32H,6-7,12-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
Clé InChI |
XXEUUFWMPBSHCE-IHFGGWKQSA-N |
SMILES isomérique |
C[C@]([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |
SMILES canonique |
CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)




![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)



